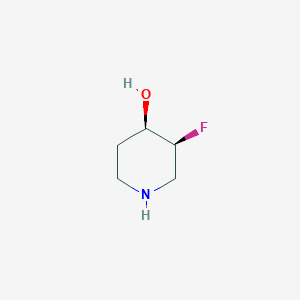

cis-3-Fluoropiperidin-4-ol

描述

Significance of Fluorine Incorporation in Organic and Medicinal Chemistry Scaffolds

The introduction of fluorine into organic molecules is a widely utilized strategy in medicinal chemistry to optimize drug candidates. nih.govsioc-journal.cn The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to significant improvements in a molecule's profile. acs.orgtandfonline.com

Key effects of fluorine incorporation include:

Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by enzymes in the body. nih.govsioc-journal.cn This can increase the half-life of a drug, allowing for less frequent dosing.

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as proteins, enhancing the binding affinity and potency of a drug. nih.govsioc-journal.cn It can also influence molecular conformation to better fit into receptor pockets. mdpi.com

Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity and pKa (a measure of acidity). acs.orgtandfonline.com Modulating these properties is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For example, reducing the basicity of a compound can improve its ability to cross cell membranes. tandfonline.com

| Property Affected by Fluorination | Impact on Drug Candidate |

| Metabolic Stability | Increased resistance to enzymatic degradation, leading to a longer half-life. nih.govsioc-journal.cn |

| Binding Affinity | Enhanced interaction with target proteins, potentially increasing potency. nih.govsioc-journal.cn |

| pKa | Altered acidity/basicity, which can improve membrane permeability and bioavailability. acs.orgtandfonline.com |

| Conformation | Influences the three-dimensional shape of the molecule for a better fit with its biological target. acs.orgmdpi.com |

The Piperidine (B6355638) Scaffold as a Core Template in Synthetic and Pharmaceutical Sciences

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals. thieme-connect.comresearchgate.net Its prevalence stems from its ability to serve as a versatile scaffold that can be readily functionalized to create a diverse range of molecules with different biological activities. thieme-connect.comarizona.edu The piperidine structure is found in numerous approved drugs across various therapeutic areas. thieme-connect.comresearchgate.net

The introduction of chiral centers into the piperidine scaffold can significantly influence a molecule's biological activity and selectivity. thieme-connect.comthieme-connect.com Chiral piperidine scaffolds are crucial in designing drugs with improved physicochemical properties, enhanced biological activity, and better pharmacokinetic profiles. thieme-connect.comresearchgate.net

| Therapeutic Area | Example Drug Containing a Piperidine Scaffold |

| Antipsychotic | Haloperidol |

| Opioid Analgesic | Fentanyl |

| Antihistamine | Loratadine |

| ADHD Treatment | Methylphenidate |

Stereochemical Importance of cis-3-Fluoropiperidin-4-ol

The specific stereochemistry of this compound, where the fluorine and hydroxyl groups are on the same side of the piperidine ring, is of significant interest in medicinal chemistry. nih.govacs.org This defined three-dimensional arrangement is crucial as it can dictate how the molecule interacts with its biological target. The relative orientation of these functional groups can lead to specific intramolecular interactions and a preferred conformation, which in turn affects its binding properties.

The synthesis of enantiomerically pure this compound is a key challenge and an area of active research. nih.govresearchgate.net Enantioselective synthesis methods are employed to produce specific stereoisomers, which is critical because different enantiomers of a chiral drug can have different pharmacological activities and metabolic fates. acs.orgresearchgate.net The ability to synthesize specific enantiomers of this building block allows for the systematic exploration of its potential in drug discovery programs. nih.govresearchgate.net Research has focused on methods like enantioselective fluorination to achieve high levels of stereocontrol. acs.orgacs.org

The conformational behavior of fluorinated piperidines is a subject of detailed study, with the gauche conformation often being preferred. acs.orgsemanticscholar.org In the case of protonated fluorinated piperidines, stabilizing interactions between the fluorine atom and the positively charged nitrogen have been observed, which can lock the molecule into a specific conformation. researchgate.net

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Feature |

| This compound | 1217769-72-9 | C5H10FNO | 119.14 g/mol | A fluorinated piperidine building block with specific cis stereochemistry. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3S,4R)-3-fluoropiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO/c6-4-3-7-2-1-5(4)8/h4-5,7-8H,1-3H2/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSUXEBLJMWFSV-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@@H]1O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Cis 3 Fluoropiperidin 4 Ol and Its Derivatives

Enantioselective Synthetic Routes

The development of enantioselective routes to access specific stereoisomers of cis-3-Fluoropiperidin-4-ol is crucial for its application as a building block in drug discovery. acs.orgresearchgate.netnih.gov These methods allow for the controlled synthesis of both enantiomers of the target molecule. acs.orgnih.gov

Organocatalytic Strategies

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of fluorinated heterocycles, offering mild and effective alternatives to traditional metal-based catalysts. acs.orgresearchgate.net These strategies often utilize small organic molecules to induce stereoselectivity.

A prominent enantioselective route to this compound utilizes an organocatalytic fluorination based on the methodology developed by MacMillan. acs.orgresearchgate.netnih.gov This approach involves the asymmetric α-fluorination of a precursor, 1-Boc-piperidin-4-one, using an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). acs.org The stereoselectivity is induced by a modified Cinchona alkaloid catalyst. acs.orgresearchgate.netnih.gov This method has proven effective in producing both enantiomers of cis-1-Boc-3-fluoropiperidin-4-ol with high levels of enantioselectivity. acs.orgnih.gov The resulting fluorinated piperidinone is then diastereoselectively reduced to the corresponding cis-alcohol, which can be crystallized to obtain enantiopure material. acs.orgresearchgate.net

Table 1: Organocatalytic Fluorination using Modified Cinchona Alkaloid Catalyst

| Starting Material | Catalyst | Fluorinating Agent | Product | Enantiomeric Excess (ee) |

| 1-Boc-piperidin-4-one | Modified Cinchona Alkaloid | NFSI | (3S,4R)-1-Boc-3-fluoropiperidin-4-ol | >98% (after crystallization) acs.org |

| 1-Boc-piperidin-4-one | Modified Cinchona Alkaloid | NFSI | (3R,4S)-1-Boc-3-fluoropiperidin-4-ol | >98% (after crystallization) acs.org |

Further investigations into the organocatalytic fluorination of 1-Boc-piperidin-4-one have demonstrated that commercially available chiral primary amines can serve as effective catalysts, offering a more accessible alternative to modified Cinchona alkaloids. acs.orgresearchgate.netnih.gov Specifically, α-methylbenzylamine has been shown to catalyze the reaction with comparable levels of enantioselectivity. acs.orgresearchgate.netnih.govacs.org This finding simplifies the catalytic system without compromising the stereochemical outcome, making the enantioselective synthesis of this compound more practical. acs.orgsemanticscholar.org The reaction, when catalyzed by (R)-α-methylbenzylamine, proceeds to give the (3S)-fluoropiperidin-4-one, which is subsequently reduced to the cis-alcohol. acs.org

Table 2: Chiral Primary Amine Catalyzed Fluorination

| Starting Material | Catalyst | Fluorinating Agent | Product | Enantiomeric Excess (ee) |

| 1-Boc-piperidin-4-one | (R)-α-Methylbenzylamine | NFSI | (3S,4R)-1-Boc-3-fluoropiperidin-4-ol | Similar to Cinchona alkaloid catalysis acs.orgresearchgate.netnih.gov |

Dynamic Kinetic Resolution Approaches

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic mixture into a single enantiomer of a product in theoretically 100% yield. harvard.edu This is achieved by combining a rapid racemization of the starting material with a stereoselective reaction.

The Noyori asymmetric hydrogenation provides an effective method for the dynamic kinetic resolution of racemic 1-Boc-3-fluoropiperidin-4-one. researchgate.net This process utilizes a ruthenium(II) catalyst with a chiral BINAP ligand to achieve a highly diastereo- and enantioselective reduction. researchgate.netnrochemistry.com Under these conditions, a single cis enantiomer of 1-Boc-3-fluoropiperidin-4-ol can be obtained with enantioselectivity greater than 90%. researchgate.net This method is scalable and, following a crystallization step, can yield a single enantiomer in good yield, making it a valuable building block for medicinal chemistry. researchgate.net

Biocatalytic Desymmetrization Protocols

Biocatalysis offers a green and highly selective approach to the synthesis of chiral molecules. smolecule.com Desymmetrization of a meso-compound using enzymes can provide access to enantiopure products on a large scale. acs.orgresearchgate.net

Recent advancements have demonstrated the use of biocatalytic desymmetrization for the synthesis of enantiopure fluorinated piperidines. acs.orgacs.org For instance, the desymmetrization of a meso-piperidine diester derivative has been achieved using enzymes like pig liver esterase or lipase (B570770) from Candida cylindracea. acs.orgresearchgate.net A notable large-scale application involved the biocatalytic desymmetrization of a Cbz-protected meso-diester, which after several steps including a photochemical decarboxylative fluorination, yielded over 400 grams of the enantiopure (3S,5S)-1-((benzyloxy)carbonyl)-5-fluoropiperidine-3-carboxylic acid with high diastereomeric and enantiomeric excess. thieme-connect.comacs.orgacs.org This highlights the potential of biocatalysis for the industrial production of complex chiral fluorinated piperidines. thieme-connect.com

Transition Metal-Catalyzed Approaches to Fluoropiperidines

Transition metal catalysis offers robust and versatile pathways to fluorinated piperidines, often starting from readily available precursors. nih.gov Methodologies involving palladium, rhodium, and iridium have been particularly successful in addressing the challenges associated with the stereoselective synthesis of these compounds.

Palladium-catalyzed [4+2] annulation has been developed as an effective strategy for the synthesis of highly functionalized 3-fluoropiperidines. nih.govacs.org This approach allows for the rapid construction of the piperidine (B6355638) core from simple starting materials in a modular fashion. nih.gov The reaction typically involves the allylation and subsequent condensation of an α-fluoro-β-ketoester with a cyclic carbamate (B1207046). nih.govacs.org

A key advantage of this methodology is its ability to produce versatile intermediates armed with multiple functional handles, which can be chemoselectively derivatized with high diastereocontrol. nih.gov For instance, the reaction between an α-fluoro-β-ketoester and a cyclic carbamate using a palladium catalyst like Pd(dba)₂ with a suitable ligand leads to a 3-fluoropiperidine (B1141850) intermediate. nih.govacs.org This intermediate can then undergo further transformations, such as chemoselective reduction. A reduction using NaBH(OAc)₃ can yield the saturated piperidine with high diastereoselectivity, while reduction with LiAlH₄ can selectively target the ester moiety. acs.org This modularity circumvents limitations associated with the reactivity of α-fluoroketones in other synthetic cascades. acs.org

| Starting Materials | Catalyst System | Key Transformation | Product | Yield |

|---|---|---|---|---|

| α-fluoro-β-ketoester, cyclic carbamate | 5 mol % Pd(dba)₂, 15 mol % Ligand L1 | One-pot allylation/condensation | Functionalized 3-fluoropiperidine (imine) | High |

| Functionalized 3-fluoropiperidine (imine) | NaBH(OAc)₃, Acetic Acid | Chemoselective reduction | Saturated piperidine | High (with high diastereoselectivity) |

| Functionalized 3-fluoropiperidine (imine) | aq. HCl, heat | Hydrolytic decarboxylation | Fluoropiperidine | Good |

A highly diastereoselective, one-pot process for synthesizing all-cis-(multi)fluorinated piperidines involves the rhodium-catalyzed dearomatization–hydrogenation (DAH) of fluoropyridine precursors. springernature.comnih.govnih.gov This strategy is particularly powerful as it addresses the challenge of catalyst poisoning and uncontrolled hydrodefluorination reactions often encountered in the direct hydrogenation of fluoropyridines. nih.gov

The process utilizes a borane (B79455) reagent, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) (HBpin), to first dearomatize the pyridine (B92270) ring. nih.gov This step forms a mixture of diene intermediates and protects the Lewis-basic nitrogen, preventing it from poisoning the catalyst. nih.gov Subsequent hydrogenation of these intermediates proceeds smoothly. nih.govnih.gov The Rh–CAAC complex [Rh-2] has been identified as an optimal catalyst for this transformation. nih.gov The DAH process demonstrates remarkable diastereoselectivity, yielding a plethora of substituted all-cis-(multi)fluorinated piperidines. nih.govnih.gov The synthetic utility of this method has been highlighted by its application in preparing fluorinated analogues of commercial drugs. nih.gov

| Substrate | Catalyst | Reagents | Key Features | Product Configuration |

|---|---|---|---|---|

| 3-Fluoropyridine | [Rh(COD)Cl]₂ or Rh-CAAC [Rh-2] | HBpin, H₂ | One-pot dearomatization and hydrogenation | all-cis |

| Substituted Fluoropyridines | Rh-CAAC [Rh-2] | HBpin, H₂ | Prevents catalyst poisoning and hydrodefluorination | all-cis |

Another rhodium-catalyzed approach involves an asymmetric reductive transamination (ART) of pyridinium (B92312) salts. bohrium.comdicp.ac.cn This method uses a chiral primary amine under reducing conditions (e.g., with formic acid) to induce chirality in the resulting piperidine ring, offering excellent diastereo- and enantio-selectivities without the need for a chiral catalyst or hydrogen gas. bohrium.comdicp.ac.cn

The direct asymmetric hydrogenation of pyridines is challenging due to their aromatic stability. clockss.org A successful strategy involves the activation of the pyridine ring by converting it into a pyridinium salt. nih.gov Iridium-catalyzed asymmetric hydrogenation of these salts provides a versatile and practical route to chiral piperidines with high levels of enantioselectivity. nih.gov

The use of an iridium complex with a chiral phosphole-based ligand, such as MP²-SEGPHOS, has been shown to be key for the successful hydrogenation of N-alkyl-2-alkylpyridinium salts. nih.gov Similarly, Ir/(S,S)-f-Binaphane complexes have been effectively used for the highly enantioselective, complete hydrogenation of pyrimidinium salts, yielding fully saturated chiral hexahydropyrimidines under mild conditions. rsc.org These methods provide access to a wide range of chiral N-heterocycles, which are crucial components of many bioactive molecules. nih.govrsc.org

| Substrate Type | Catalyst System | Key Advantage | Product | Stereoselectivity |

|---|---|---|---|---|

| N-alkyl-2-alkylpyridinium salts | Iridium / MP²-SEGPHOS | Activation of pyridine ring towards hydrogenation | 2-Aryl-substituted piperidines | High enantioselectivity |

| Pyrimidinium salts | Ir / (S,S)-f-Binaphane | Facile access to saturated chiral heterocycles | Chiral hexahydropyrimidines | High yields and enantioselectivities |

Diastereoselective Functionalization and Derivatization

Beyond the construction of the core ring, the diastereoselective functionalization of the fluoropiperidine scaffold is critical for creating specific, complex drug candidates. The cis-3-fluoro-4-ol stereochemistry is a highly sought-after motif. acs.orgnih.gov

One powerful method to achieve this is through a Noyori reduction of a racemic 1-Boc-3-fluoropiperidin-4-one under dynamic kinetic resolution conditions. This process can generate a single cis enantiomer with both high diastereoselectivity and enantioselectivity (>90%). researchgate.net This demonstrates the ability to control the stereochemistry at two adjacent centers simultaneously.

Furthermore, the functionalized 3-fluoropiperidines produced via Pd-catalyzed annulation can be derivatized with high diastereocontrol. nih.gov For example, a chemoselective reduction of the imine product from the annulation reaction using NaBH(OAc)₃ produces a saturated piperidine with a specific relative configuration confirmed by X-ray crystallography. acs.org The ability to selectively functionalize different parts of these molecules, such as the exocyclic alkene or the ester group, highlights their utility as versatile synthetic intermediates for building a diverse library of fluorinated piperidine derivatives. acs.org These diastereoselective transformations are essential for accessing the specific this compound structure and its derivatives.

Conformational Analysis and Stereochemical Control in Fluoropiperidinols

Experimental Spectroscopic Characterization of Conformation

The conformation of "cis-3-Fluoropiperidin-4-ol" and its derivatives is a critical aspect influencing their chemical reactivity and biological activity. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and X-ray crystallography, have been instrumental in elucidating the preferred conformations of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H and 19F NMR)

NMR spectroscopy is a powerful tool for studying the conformational preferences of fluorinated piperidines in solution. Both ¹H and ¹⁹F NMR provide valuable insights into the orientation of the fluorine and hydroxyl groups on the piperidine (B6355638) ring.

In the case of this compound and its N-protected derivatives, the piperidine ring primarily adopts a chair conformation. Studies have shown that in N-protonated 3-fluoropiperidine (B1141850) salts in aqueous solutions, the fluorine atom exhibits a strong preference for the axial orientation. researchgate.net This preference is attributed to favorable stereoelectronic interactions.

¹H NMR spectra are crucial for determining the relative stereochemistry of the protons on the piperidine ring. The coupling constants between adjacent protons (J-values) can differentiate between axial and equatorial orientations. For instance, larger coupling constants are typically observed between axial-axial protons compared to axial-equatorial or equatorial-equatorial protons. The splitting patterns of the protons at positions 3 and 4, which are coupled to the fluorine atom, provide further conformational information. A comparison of the ¹H and ¹⁹F NMR spectra at different temperatures, such as room temperature and 50 °C, can reveal dynamic processes and conformational equilibria. acs.org

¹⁹F NMR spectroscopy is particularly informative for directly observing the environment of the fluorine atom. The chemical shift of the fluorine nucleus is sensitive to its axial or equatorial position. For example, in piperidine systems, an axial fluorine atom typically resonates at a chemical shift of around -200 ppm. The coupling constants between the fluorine atom and adjacent protons (¹⁹F-¹H coupling) are also stereochemically dependent and can be used to assign the fluorine's orientation. nih.gov One- and two-dimensional NMR techniques, including COSY, have been employed to fully corroborate the axial disposition of the fluorine in various 4,4-diphenylpiperidinium salts. researchgate.net

| Spectroscopic Data for this compound Derivatives | |

| Technique | Observation |

| ¹H NMR | Identifies hydroxyl group protons (δ 1.5–2.5 ppm) and reveals axial/equatorial proton splitting patterns. |

| ¹⁹F NMR | Confirms fluorine incorporation with a chemical shift of approximately -200 ppm for an axial fluorine. |

| ¹⁹F-¹H Coupling Constants | Used to determine the stereochemical assignment of the fluorine atom. nih.gov |

X-ray Crystallographic Analysis of Stereoisomers and Derivatives

X-ray crystallography provides definitive, solid-state evidence of the three-dimensional structure of molecules, resolving any ambiguity about stereochemistry. For "this compound" and its derivatives, X-ray analysis has been crucial in confirming the relative and absolute configurations of stereoisomers. nih.govmdpi.com

Crystallographic data has been obtained for various derivatives, including N-Boc protected this compound and related compounds. acs.orgugr.esugr.es These studies have unequivocally confirmed the cis relationship between the fluorine and hydroxyl groups. Furthermore, X-ray crystal structure determinations of diphenyl-3-fluoro NH₂⁺ and NMe₂⁺ systems have substantiated the axial orientation of the fluorine atom even in the presence of significant steric hindrance. researchgate.net A comparison of the X-ray structures of fluorinated and unfluorinated NMe₂⁺ salts revealed that the fluorine atom maintains an axial position, highlighting a powerful directing effect. researchgate.net

The solid-state conformation determined by X-ray crystallography often correlates well with the preferred conformation in solution, as determined by NMR, particularly when strong intramolecular forces are present. This combined approach of NMR and X-ray analysis provides a comprehensive understanding of the conformational behavior of these important fluorinated piperidinols. researchgate.net

| Crystallographic Data for this compound Derivatives | ||||||||||

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| A derivative of this compound | C₁₃H₅F₅N₂O | Triclinic | P -1 | 7.369 | 7.894 | 10.285 | 80.949 | 79.134 | 78.079 | ugr.es |

Computational Studies of Conformational Preferences

Computational chemistry provides a powerful theoretical framework to complement experimental findings regarding the conformational preferences of "this compound". Methods like Density Functional Theory (DFT) allow for detailed investigations into the energetics of different conformations and the underlying stereoelectronic effects that govern them.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations have been employed to investigate the conformational preferences of 3-fluoropiperidine derivatives. researchgate.net These theoretical studies have been instrumental in understanding the energetic factors that lead to the observed preference for specific conformations. For instance, DFT calculations, along with other methods like ab initio and MMFF force field calculations, have been used to compare the structures of N-protonated (NH₂⁺), N-methylated (NHMe⁺), and N-dimethylated (NMe₂⁺) salts of 3-fluoropiperidine. researchgate.net These calculations, often incorporating aqueous solvation models, have consistently predicted an axial preference for the fluorine atom across this series of salts, including those with both axial fluorine and axial N-methyl groups. researchgate.net The theoretical predictions have been subsequently validated by experimental NMR and X-ray crystallographic data. researchgate.net DFT calculations have also supported the establishment of the configurations of related compounds. researchgate.net

Investigation of Stereoelectronic Effects

The conformational behavior of "this compound" is significantly influenced by stereoelectronic effects, which involve the interaction of electron orbitals. These effects can often override purely steric considerations.

Charge-Dipole Interactions

A key stereoelectronic effect governing the axial preference of the fluorine atom in protonated 3-fluoropiperidines is the charge-dipole interaction. researchgate.net In the N-protonated form, a stabilizing interaction occurs between the positive charge on the nitrogen atom and the negative end of the C-F bond dipole. This electrostatic attraction is maximized when the fluorine atom is in the axial position, bringing it into closer proximity to the positively charged nitrogen. This charge-dipole phenomenon has been shown to be a powerful directing force, energetically comparable to a hydrogen bond. acs.org Computational studies have been crucial in identifying and quantifying this effect, explaining why the axial conformation is favored despite potential steric clashes. researchgate.netacs.org This effect is not limited to the parent protonated compounds but also extends to doubly alkylated salts and influences the molecular packing in the solid state. researchgate.netacs.org

Hyperconjugative Stabilization

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled antibonding orbital. In the context of fluorinated piperidines, this stereoelectronic effect plays a significant role in determining the preferred conformation. researchgate.net

Specifically, the interaction between the bonding orbital of a carbon-hydrogen bond (σC-H) and the antibonding orbital of a vicinal carbon-fluorine bond (σC-F) can lead to a gauche arrangement being favored. acs.org This is often referred to as the fluorine gauche effect. acs.org In the case of this compound, the chair conformation allows for such stabilizing interactions. For instance, donation from σ(C-H) orbitals into the axial σ(C-F) orbital can contribute to the stability of a particular conformer. researchgate.net

Computational studies on various fluorinated piperidine derivatives have revealed that hyperconjugation is one of the key forces, alongside electrostatic interactions and steric factors, that control their conformational behavior. nih.gov The extent of this stabilization can be influenced by other substituents on the piperidine ring and the nature of the nitrogen protecting group. chim.it Natural Bond Orbital (NBO) analysis is a computational tool frequently used to quantify the energetic contribution of these hyperconjugative interactions. researchgate.netrsc.org

Dipole Minimization

In piperidine systems, the repulsion between the dipoles of the C-F bond and the nitrogen lone pair or an N-H bond can be a determining factor in conformational preference. researchgate.net For example, in some 4-fluoropiperidine (B2509456) derivatives, an axial orientation of the fluorine atom is favored, which can be attributed to the minimization of dipole-dipole repulsion. researchgate.net Computational analyses have shown that the dipole moment can be a tool to manipulate the orientation of fluorine atoms, especially in polar solutions. nih.gov

The interplay between dipole minimization and other stereoelectronic effects, such as hyperconjugation and charge-dipole interactions, is complex and dictates the final conformational equilibrium. researchgate.netd-nb.info

Role of Solvation and Solvent Polarity on Conformation

The surrounding solvent environment can significantly influence the conformational equilibrium of a molecule, a phenomenon known as solvation. nih.gov For polar molecules like this compound, the polarity of the solvent is a crucial factor.

In general, polar solvents tend to stabilize conformers with larger dipole moments. d-nb.infofrontiersin.org Computational studies on fluorinated piperidines have demonstrated that increasing solvent polarity can lead to an increased stabilization of the more polar axial-F conformer. d-nb.info For instance, the relative stability of the axial conformer of a fluorinated piperidine was shown to increase in the order of solvents: C6H6 < CHCl3 < CH2Cl2 < DMSO < H2O. d-nb.info

This stabilization arises from the favorable interactions between the solvent's dipole moment and that of the solute molecule. frontiersin.org In aqueous solutions, these interactions are particularly strong and can sometimes attenuate other effects, such as intramolecular charge-dipole interactions, making hyperconjugation a more dominant factor. researchgate.net

The choice of solvent can therefore be used as a tool to influence the conformational landscape of fluorinated piperidinols. A systematic study combining NMR spectroscopy and computational methods across a range of solvents is often necessary to fully elucidate the role of solvation on the conformational preferences of these molecules. d-nb.infonih.gov

Below is a table summarizing the calculated relative Gibbs free energy (ΔGa–e) for the axial conformer of a generic fluorinated piperidine in various solvents, illustrating the effect of solvent polarity.

| Solvent | Dielectric Constant (ε) | ΔGa–e (kcal/mol) |

| Benzene (C6H6) | 2.3 | +0.2 |

| Chloroform (CHCl3) | 4.8 | +0.5 |

| Dichloromethane (CH2Cl2) | 8.9 | +0.6 |

| Dimethyl Sulfoxide (DMSO) | 47 | +0.8 |

| Water (H2O) | 80 | +0.8 |

Data adapted from computational analyses of fluorinated piperidines. d-nb.info

This table clearly shows a trend where more polar solvents provide greater stabilization to the axial, and generally more polar, conformer.

Role of Cis 3 Fluoropiperidin 4 Ol As a Chiral Building Block in Advanced Molecular Construction

Utilization in the Synthesis of Complex Ring Systems and Heterocycles

The strategic placement of fluorine in cis-3-fluoropiperidin-4-ol significantly influences the molecule's properties, making it a desirable component in the synthesis of more complex structures. The introduction of a fluorine atom can modulate the pKa of the piperidine (B6355638) nitrogen, which is a critical factor in drug-receptor interactions. Specifically, an axial fluorine atom can lower the pKa by one logarithmic unit, while an equatorial fluorine atom can cause a reduction of nearly two units. This modulation of basicity can lead to improved pharmacokinetic properties, such as enhanced bioavailability and permeability.

The versatile nature of this compound allows for its incorporation into a variety of complex ring systems and heterocycles. For instance, it can serve as a precursor for the stereoselective synthesis of cis-3,4-disubstituted piperidines, which are valuable templates in medicinal chemistry. nih.gov These synthetic routes often involve ring transformation reactions, highlighting the utility of this building block in creating diverse molecular architectures. nih.gov

Strategies for Obtaining Enantiopure Intermediates

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, obtaining enantiomerically pure compounds is a critical step in drug development. For this compound, several strategies have been developed to access its enantiopure forms.

A notable method involves an enantioselective fluorination of 1-Boc-piperidin-4-one, followed by reduction. acs.orgnih.govacs.org This approach has been shown to yield both enantiomers of cis-1-Boc-3-fluoropiperidin-4-ol. acs.orgnih.govacs.org While the initial reaction may not produce completely enantiopure material, the resulting piperidinols can be readily crystallized to achieve high enantiomeric excess (>98% ee). acs.orgnih.govacs.org

Crystallization-Induced Diastereomer/Enantiomer Enrichment is a powerful technique for separating stereoisomers. This process takes advantage of the different solubilities of diastereomeric or enantiomeric forms in a particular solvent system. Through controlled crystallization, one stereoisomer preferentially precipitates, leaving the other enriched in the mother liquor. nih.govresearchgate.net This method has been successfully applied to enrich enantiomers of similar piperidine-containing compounds and is a key step in obtaining the enantiopure forms of this compound. acs.orgnih.govacs.orgnih.govresearchgate.net

For example, a single crystallization of a partially enriched sample of (3S,4R)-3-fluoropiperidin-4-ol from an ether-hexane mixture can increase the enantiomeric excess from 70% to over 98%. acs.org This demonstrates the practicality and efficiency of crystallization for achieving high levels of enantiopurity.

| Starting Material | Key Reaction Step | Initial Enantiomeric Excess (ee) | Enrichment Method | Final Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 1-Boc-piperidin-4-one | Enantioselective Fluorination | ~70% | Crystallization | >98% | acs.org |

Contributions to Advanced Fragment-Based Drug Discovery Libraries

Fragment-based drug discovery (FBDD) has become a powerful approach for identifying novel lead compounds. This method involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. The structural information gained from these initial hits is then used to design more potent and selective drug candidates.

This compound and its derivatives are ideal components for fragment libraries due to their three-dimensional shape, desirable physicochemical properties, and the presence of fluorine. dtu.dk The fluorine atom is particularly advantageous for ¹⁹F NMR-based screening, a sensitive technique for detecting fragment binding. nih.govmdpi.com The development of fluorinated, Fsp³-rich fragment libraries, which include scaffolds derived from or similar to this compound, has expanded the chemical space available for FBDD campaigns. dtu.dkdtu.dk

The inclusion of such fluorinated fragments in screening libraries increases the diversity of available molecular shapes and properties, enhancing the probability of identifying novel binding interactions with protein targets. dtu.dkdtu.dk

Integration into Scaffold-Based Medicinal Chemistry Programs

The piperidine ring is a common and important scaffold in medicinal chemistry, found in numerous approved drugs. The introduction of a fluorine atom, as in this compound, provides a powerful tool for modulating the properties of these scaffolds. By incorporating this fluorinated building block, medicinal chemists can fine-tune the basicity, lipophilicity, and metabolic stability of drug candidates.

The use of this compound allows for the systematic exploration of the chemical space around a core scaffold. For example, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been investigated for its potential as an NLRP3 inflammasome inhibitor. mdpi.com By modifying this core structure with various substituents, including those derived from fluorinated piperidines, researchers can develop structure-activity relationships and optimize the pharmacological profile of the lead compounds.

The thiazole (B1198619) scaffold is another privileged structure in medicinal chemistry with a wide range of biological activities. mdpi.com The integration of fluorinated piperidine moieties onto such scaffolds can lead to the development of novel therapeutic agents with improved efficacy and safety profiles.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for cis-3-Fluoropiperidin-4-ol, and how do reaction conditions influence yield and enantiomeric excess?

- Answer : The enantioselective synthesis of this compound typically employs fluorination methodologies. A key approach involves using a modified cinchona alkaloid catalyst (e.g., MacMillan’s protocol) to achieve high enantiomeric excess (ee). Alternatively, commercially available primary amines like α-methylbenzylamine can replace the catalyst, yielding comparable enantioselectivity (~90% ee) . Reaction parameters such as solvent polarity (e.g., dichloromethane vs. THF), temperature (−20°C to 25°C), and catalyst loading (5–10 mol%) critically impact both yield (60–85%) and ee. For example, lower temperatures often enhance stereocontrol but may reduce reaction rates. Post-synthesis, crystallization is recommended to obtain enantiopure material .

| Key Data | Values |

|---|---|

| Molecular Formula | C₅H₁₀FNO |

| Molecular Weight | 119.14 g/mol |

| CAS No. | 1524707-65-0 |

| Enantiomeric Excess (ee) | ~90% (optimized conditions) |

Q. What spectroscopic and chromatographic techniques are used to confirm the structure and purity of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming stereochemistry and fluorine placement. For instance, the ¹⁹F NMR signal at δ −210 ppm (vs. CFCl₃) confirms fluorination at the 3-position. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies hydroxyl and amine functional groups. Chiral HPLC or Supercritical Fluid Chromatography (SFC) is used to assess enantiopurity, with retention times compared to racemic standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric excess data when using different catalytic systems for this compound synthesis?

- Answer : Discrepancies in ee values often arise from catalyst-substrate mismatches or competing reaction pathways. To address this:

- Perform control experiments with varying catalyst structures (e.g., chiral amines vs. cinchona alkaloids) to identify steric/electronic effects.

- Use kinetic studies to detect intermediates (e.g., fluorinated enamines) via in-situ NMR or mass spectrometry.

- Apply computational modeling (DFT) to map transition states and identify steric hindrance or non-covalent interactions influencing selectivity .

Q. What strategies improve the pharmacokinetic profile of this compound derivatives in vivo?

- Answer : Structural modifications targeting metabolic stability include:

-

Fluorine positioning : Fluorine at the 3-position enhances electronegativity, improving membrane permeability.

-

Hydroxyl group masking : Acetylation or glycosylation of the 4-OH group reduces first-pass metabolism.

-

In vivo metabolite tracking : Use LC-MS/MS to monitor urinary or plasma metabolites (e.g., glucuronidated or sulfated derivatives) and optimize stability .

Pharmacokinetic Parameter Optimization Strategy Bioavailability Hydroxyl group prodrug derivatization Half-life (t₁/₂) Fluorine-induced metabolic resistance Tissue Penetration Lipophilicity adjustments via N-alkylation

Q. How do structural modifications of this compound influence its binding affinity to neurological targets (e.g., dopamine receptors)?

- Answer : The piperidine core and fluorine substituent are critical for target engagement. For example:

- Fluorine’s electronegativity : Enhances hydrogen bonding with receptor residues (e.g., Tyr-408 in D₂ receptors).

- Hydroxyl group orientation : The cis configuration aligns with receptor-binding pockets, as shown in docking studies using crystallographic data (PDB: 6CM4).

- N-substitutions : Adding benzyl or trifluoromethyl groups at the 1-position increases lipophilicity and affinity (Ki values < 100 nM) .

Methodological Considerations

- Data Contradiction Analysis : When fluorination yields vary between batches, use Design of Experiments (DoE) to isolate variables (e.g., catalyst purity, solvent grade). Cross-validate results with independent synthetic routes (e.g., radical fluorination) .

- Scale-Up Challenges : Pilot-scale reactions may require switching from batch to flow chemistry to maintain ee. For example, continuous flow systems reduce reaction time and improve heat transfer for fluorination steps .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。